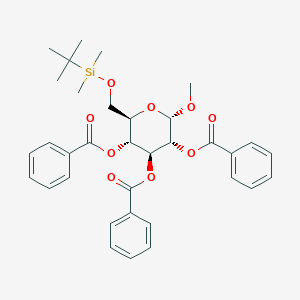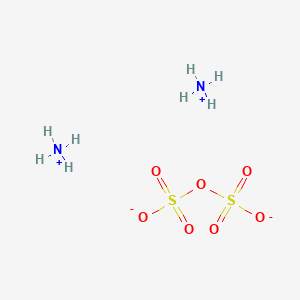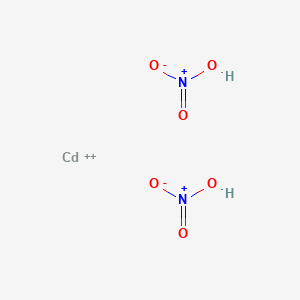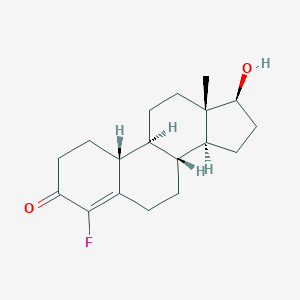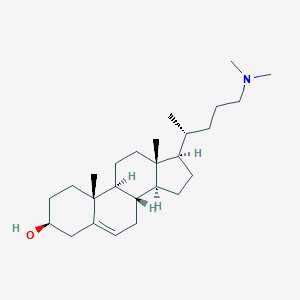
25-Azacholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Azacholesterol is a synthetic analog of cholesterol that has been extensively studied for its potential use in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 25-Azacholesterol is not fully understood, but it is believed to act by disrupting the structure and function of cholesterol-rich membrane domains known as lipid rafts. This disruption can lead to changes in cellular signaling and metabolism, which can have a variety of downstream effects.
Efectos Bioquímicos Y Fisiológicos
25-Azacholesterol has been shown to have a number of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of membrane fluidity, and the alteration of cellular signaling pathways. These effects make it a valuable tool for investigating a wide range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 25-Azacholesterol in lab experiments is its ability to selectively target cholesterol-rich membrane domains, allowing researchers to investigate the role of these domains in various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Direcciones Futuras
There are many potential future directions for research on 25-Azacholesterol, including the investigation of its therapeutic potential in the treatment of cancer and other diseases, the development of new synthesis methods, and the exploration of its effects on various cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
Conclusion:
Overall, 25-Azacholesterol is a valuable tool for investigating various biological processes and has a wide range of potential applications in scientific research. While there are some limitations to using this compound, its unique biochemical and physiological effects make it a promising area of study for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
25-Azacholesterol has been used in a variety of scientific research applications, including the study of cholesterol metabolism, lipid rafts, and membrane structure. This compound has also been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Propiedades
Número CAS |
1973-61-1 |
|---|---|
Nombre del producto |
25-Azacholesterol |
Fórmula molecular |
C26H45NO |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
Clave InChI |
RZPPEFJMRVRCDD-XSLNCIIRSA-N |
SMILES isomérico |
C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Otros números CAS |
1973-61-1 |
Descripción física |
Solid |
Sinónimos |
24-(dimethylamino)chol-5-en-3 beta-ol 25-azacholesterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




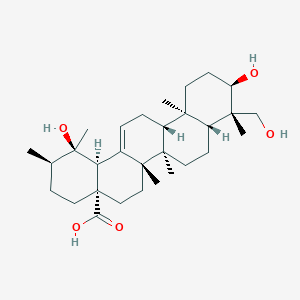
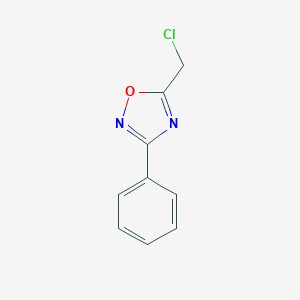
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
